molecular formula C11H11ClN4S B11773950 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine

Cat. No.: B11773950
M. Wt: 266.75 g/mol
InChI Key: UNHZIDXFJVJOPJ-UHFFFAOYSA-N
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Description

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a thiomorpholine ring fused with a chloropyrido-pyrimidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrido-pyrimidine ring can be substituted by other nucleophiles.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF (Dimethylformamide) as a solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
  • 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine

Uniqueness

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine

InChI

InChI=1S/C11H11ClN4S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2

InChI Key

UNHZIDXFJVJOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC(=NC3=C2N=CC=C3)Cl

Origin of Product

United States

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